Bis(pentafluorophenyl)mercury
Description
Structure
2D Structure
Properties
CAS No. |
973-17-1 |
|---|---|
Molecular Formula |
C12F10Hg |
Molecular Weight |
534.70 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)mercury |
InChI |
InChI=1S/2C6F5.Hg/c2*7-2-1-3(8)5(10)6(11)4(2)9; |
InChI Key |
UAYZCFIZMZPZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Hg]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Origin of Product |
United States |
Synthesis Methodologies of Bis Pentafluorophenyl Mercury
Organometallic Precursor Reactions
The use of highly reactive organometallic reagents, such as Grignard reagents and organolithium compounds, represents a cornerstone in the formation of carbon-mercury bonds.
A common and effective method for the preparation of bis(pentafluorophenyl)mercury involves the reaction of a pentafluorophenyl Grignard reagent with a mercury(II) halide. The Grignard reagent, typically pentafluorophenylmagnesium bromide or chloride, is first prepared by the reaction of the corresponding halopentafluorobenzene with magnesium metal in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
2 C₆F₅MgBr + HgCl₂ → (C₆F₅)₂Hg + 2 MgBrCl
This method is advantageous due to the relatively straightforward preparation of the Grignard reagent and the generally high yields of the desired product.
Table 1: Grignard Reagent Mediated Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Product |
| Pentafluorophenylmagnesium bromide | Mercuric chloride | Diethyl ether/THF | This compound |
An early reported method for the synthesis of this compound involves the use of a lithium amalgam. In this procedure, bromopentafluorobenzene (B106962) is reacted with a lithium amalgam (an alloy of lithium and mercury) in an appropriate solvent. This method provides a direct route to the target compound, although the handling of lithium amalgam requires specific safety precautions. The reaction is believed to proceed through the in situ formation of a pentafluorophenyllithium species, which then reacts with mercury.
Direct mercuration involves the electrophilic substitution of a hydrogen atom on an aromatic ring with a mercury-containing group. For the synthesis of this compound, this method would theoretically involve the direct reaction of pentafluorobenzene (B134492) with a powerful mercurating agent. The use of mercuric trifluoroacetate (B77799) (Hg(O₂CCF₃)₂) in trifluoroacetic acid is a potent system for the mercuration of polyhalogenated aromatic compounds. It has been successfully employed for the mercuration of compounds like pentachlorobenzene, suggesting its potential applicability to pentafluorobenzene to yield this compound. However, detailed studies specifically on the direct mercuration of pentafluorobenzene to the bis-substituted product are less commonly reported compared to the Grignard and decarboxylation routes.
Decarboxylative Routes
Decarboxylation of mercury carboxylates provides an alternative pathway to organomercury compounds, avoiding the use of highly reactive organometallic reagents.
The thermal decomposition of mercury(II) bis(pentafluorobenzoate) is a well-established method for the synthesis of this compound. rsc.org In this reaction, mercury(II) bis(pentafluorobenzoate), which can be prepared from the reaction of mercuric acetate (B1210297) and pentafluorobenzoic acid, is heated, leading to the elimination of carbon dioxide and the formation of the desired product. rsc.org
(C₆F₅COO)₂Hg → (C₆F₅)₂Hg + 2 CO₂
The decarboxylation can be carried out by heating the neat salt to its melting point. rsc.org The reaction can also be facilitated by conducting it in a high-boiling solvent such as pyridine. rsc.org Furthermore, complexes of mercury(II) bis(pentafluorobenzoate) with ligands like 2,2'-bipyridine (B1663995) have also been shown to undergo thermal decarboxylation to yield the corresponding this compound complexes. mdpi.com
Table 2: Thermal Decarboxylation for the Synthesis of this compound
| Precursor | Condition | Product |
| Mercury(II) bis(pentafluorobenzoate) | Heating to melting point | This compound |
| Mercury(II) bis(pentafluorobenzoate) | Heating in pyridine | This compound |
| [Hg(O₂CC₆F₅)₂L] (L = ligand) | Thermal decarboxylation | [Hg(C₆F₅)₂L] |
Alternative Synthetic Approaches
While the Grignard and decarboxylation routes are the most prominently reported, other methods for the formation of polyfluoroaryl-mercury bonds exist within the broader context of organometallic chemistry. For instance, the reaction of polyfluoroaryllithium reagents with mercury salts is a viable, though less commonly cited, method for the synthesis of bis(polyfluoroaryl)mercury compounds. These alternative approaches, however, are not as extensively documented for the specific preparation of this compound as the primary methods discussed above.
Reactivity and Mechanistic Investigations
Nucleophilic Aromatic Substitution (SNAr) Reactions
Bis(pentafluorophenyl)mercury readily undergoes nucleophilic aromatic substitution (SNAr) at the electron-deficient pentafluorophenyl rings. This reactivity allows for the introduction of a variety of functional groups, leading to the formation of new organomercurials. The substitution typically occurs at the para-position to the mercury atom.
Substitution with Nitrogen-Based Nucleophiles
Nitrogen-containing nucleophiles, such as ammonia, hydrazine (B178648), and piperidine (B6355638), have been successfully employed in SNAr reactions with this compound. publish.csiro.au For instance, the reaction with piperidine yields bis(2,3,5,6-tetrafluoro-4-piperidinophenyl)mercury in good yield. publish.csiro.auresearchgate.net Early studies also demonstrated that hydrazine reacts to give the corresponding 4-substituted product, though this reaction can be accompanied by the formation of metallic mercury. publish.csiro.au
| Nucleophile | Product | Yield (%) | Reference |
| Piperidine | Bis(2,3,5,6-tetrafluoro-4-piperidinophenyl)mercury | 36 | publish.csiro.au |
| Hydrazine | Bis(4-hydrazinyl-2,3,5,6-tetrafluorophenyl)mercury | - | publish.csiro.au |
Substitution with Oxygen-Based Nucleophiles
Oxygen-based nucleophiles, including hydroxides and alkoxides, also participate in SNAr reactions with this compound. The reaction with potassium hydroxide (B78521) or sodium methoxide (B1231860) leads to the formation of the corresponding 4-hydroxy- or 4-methoxy-substituted tetrafluorophenylmercurials. publish.csiro.au Similarly, sodium iso-propoxide and sodium tert-butoxide react to produce the respective 4-alkoxy-substituted products in reasonable yields. publish.csiro.auresearchgate.net
| Nucleophile | Product | Yield (%) | Reference |
| Sodium iso-propoxide | Bis(4-isopropoxy-2,3,5,6-tetrafluorophenyl)mercury | 56 | publish.csiro.au |
| Sodium tert-butoxide | Bis(4-tert-butoxy-2,3,5,6-tetrafluorophenyl)mercury | 48 | publish.csiro.au |
Influence of Steric Hindrance on Product Formation
The steric bulk of the nucleophile plays a crucial role in the outcome of the SNAr reactions. While moderately bulky nucleophiles like piperidine, iso-propoxide, and tert-butoxide provide the expected substitution products, significantly bulkier nucleophiles can lead to decomposition of the mercurial. publish.csiro.auresearchgate.net For example, reactions with cis-2,6-dimethylpiperidine (B46485) and sodium 2,6-di-iso-propylphenolate resulted in the decomposition of this compound to pentafluorobenzene (B134492). publish.csiro.auresearchgate.net Interestingly, the reaction with the very bulky nucleophile, sodium 2,6-diphenylphenolate, in methanol (B129727) unexpectedly yielded bis(4-methoxy-2,3,5,6-tetrafluorophenyl)mercury, suggesting a more complex reaction pathway. researchgate.netjcu.edu.au
Redox Transmetallation/Protolysis (RTP) Reactions
This compound is a key reagent in redox transmetallation/protolysis (RTP) reactions, a powerful method for the synthesis of a wide range of organometallic and coordination complexes, particularly of the lanthanoids and alkaline earth metals. wikipedia.orgd-nb.infomonash.edu
Mechanism of Mercury(II) Reduction and Pentafluorophenyl Ligand Transfer
The general scheme for the RTP reaction can be represented as: Ln + Hg(C6F5)2 → Ln(C6F5)2 + Hg Ln(C6F5)2 + 2 LH → LnL2 + 2 C6F5H
Application in Main Group Organometallic Synthesis
The RTP method has proven to be a versatile and convenient "one-pot" synthesis for a variety of main group and lanthanoid organometallic compounds. nih.govepa.gov This approach has been successfully used to synthesize lanthanoid aryloxide, d-nb.infomonash.edu amide, epa.gov and pyrazolato wayne.edu complexes. For example, the reaction of a lanthanoid metal with this compound in the presence of a phenol (B47542) or a pyrazole (B372694) affords the corresponding lanthanoid phenolate (B1203915) or pyrazolate complexes in good yields. d-nb.infowayne.edu This synthetic strategy has also been extended to the synthesis of alkaline earth metal complexes. monash.edu The use of this compound is advantageous as it is a stable, easily handled reagent, and the reaction byproducts, mercury and pentafluorobenzene, are volatile and can be readily removed. epa.gov
Application in Lanthanoid Organometallic Synthesis
This compound, Hg(C₆F₅)₂, serves as a key synthon in the preparation of highly reactive organometallic complexes of lanthanoid elements. epa.gov Due to its stability in air and moisture, it is an attractive alternative to more sensitive reagents. epa.gov The primary synthetic route involves a redox transmetalation reaction where the elemental lanthanoid metal (Ln) reacts with Hg(C₆F₅)₂ in a suitable donor solvent, such as tetrahydrofuran (B95107) (THF). epa.govnih.gov This reaction generates an intermediate organolanthanoid species, which is often highly reactive. epa.gov
A common and convenient approach is the "one-pot" redox transmetalation-ligand exchange method. epa.gov In this process, the lanthanoid metal, Hg(C₆F₅)₂, and a protic reagent (LH) are combined. epa.gov The initially formed, highly reactive lanthanoid-carbon bond reacts with the protic reagent, leading to the elimination of volatile pentafluorobenzene (C₆F₅H) and the formation of a stable lanthanoid complex. epa.gov This method is versatile and has been successfully employed to synthesize a wide range of lanthanoid complexes, including:
Cyclopentadienyl derivatives from reagents like C₅R₅H. epa.gov
Aryloxo complexes from phenols (ArOH). epa.gov
Organoamido-lanthanoids from amines (R₂NH). epa.gov
Formamidinato complexes from N,N'-bis(aryl)formamidines. nih.gov
This synthetic strategy is often competitive with or superior to traditional salt metathesis routes due to its simplicity and the high reactivity of the in-situ generated organolanthanoid intermediates. epa.gov Examples of lanthanoids used in these syntheses include ytterbium (Yb), europium (Eu), samarium (Sm), lanthanum (La), cerium (Ce), neodymium (Nd), and thulium (Tm). nih.govjcu.edu.au
Carbon-Fluorine Bond Activation in RTP Systems
Under specific reaction conditions, the pentafluorophenyl group transferred from this compound can undergo carbon-fluorine (C-F) bond activation. This phenomenon has been observed in reaction systems involving lanthanoid metals and sterically demanding ligands. nih.gov
In reactions between a lanthanoid element, Hg(C₆F₅)₂, and the bulky N,N'-bis(diisopropylphenyl)formamidine (DippFormH) in THF, the expected tris(formamidinato)lanthanoid(III) complex is not the sole product. nih.gov Instead, C-F activation occurs, leading to the formation of heteroleptic fluoride (B91410) complexes with the general formula [Ln(DippForm)₂F(thf)]. nih.gov This outcome suggests a mechanism involving the formation of an intermediate pentafluorophenyl lanthanide complex, [Ln(DippForm)₂(C₆F₅)], which then undergoes C-F activation. nih.gov
The process is believed to involve the elimination of tetrafluorobenzyne from the coordinated C₆F₅ group. The highly reactive tetrafluorobenzyne can then be trapped by the solvent, as evidenced by the formation of byproducts where the formamidine (B1211174) ligand is functionalized by a ring-opened THF molecule. nih.gov This reactivity highlights that the C₆F₅ ligand, while often acting as a stable spectator group, can become an active participant in the reaction pathway, particularly when influenced by bulky ancillary ligands that may create coordinative strain at the metal center. nih.gov
Radical Reactions and Photochemical Pathways
The mercury-carbon bond in this compound can be cleaved homolytically to produce pentafluorophenyl radicals (•C₆F₅). This process can be initiated through photochemical or pyrolytic means, providing pathways for radical-mediated reactions.
Generation of Pentafluorophenyl Radicals
The generation of pentafluorophenyl radicals from Hg(C₆F₅)₂ involves the input of sufficient energy to break the Hg-C bond. This homolytic cleavage results in the formation of a mercury-centered radical and a •C₆F₅ radical. The high strength of the carbon-fluorine bonds means the resulting aryl radical is relatively stable and can be utilized in subsequent chemical transformations.
Photolytic Activation Conditions
Photolysis is an effective method for generating pentafluorophenyl radicals from their mercury precursor. Irradiation of the compound with ultraviolet light provides the necessary energy to induce Hg-C bond cleavage. Specific conditions reported for such photolytic processes include the use of a medium-pressure mercury lamp as the light source. rsc.org Employing a Pyrex filter during irradiation is common, which selectively allows transmission of UV light with wavelengths above approximately 280-300 nm, preventing harsher, higher-energy UV from potentially decomposing the products. rsc.org
Pyrolytic Activation Conditions
Pyrolysis, or thermal decomposition, represents another potential route to generate •C₆F₅ radicals from this compound. While the compound is noted for its thermal stability compared to many organometallics, elevated temperatures will eventually lead to the homolysis of the Hg-C bonds. Thermal decarboxylation of mercury(II) pentafluorobenzoate precursors is a known method to synthesize Hg(C₆F₅)₂ complexes, indicating that the C₆F₅-Hg linkage is stable at the temperatures required for CO₂ elimination. mdpi.comvulcanchem.com Direct pyrolytic activation to generate radicals requires higher temperatures, though specific temperature thresholds are not extensively detailed in the surveyed literature, which focuses more on its application in transmetalation reactions at or near room temperature.
Lewis Acidity and Coordination Chemistry
While typical diarylmercury compounds exhibit virtually no Lewis acidity, the strong electron-withdrawing nature of the five fluorine atoms on each phenyl ring in this compound enhances the acceptor properties of the mercury center. mdpi.com This induced Lewis acidity allows Hg(C₆F₅)₂ to form stable coordination complexes with a variety of σ-donor ligands. mdpi.com
The coordination geometry of the resulting complexes is dictated by the nature and denticity of the ligand.
T-Shaped Three-Coordination: With potentially monodentate ligands, such as bis(2-diphenylphosphanophenyl) ether P,P'-dioxide, Hg(C₆F₅)₂ forms a three-coordinate complex. mdpi.commonash.edu The mercury atom adopts a distorted T-shaped geometry, with the two C₆F₅ groups remaining nearly linear (C-Hg-C angle ~175°) and the ligand's donor atom coordinating at a roughly perpendicular position. mdpi.com
Four-Coordination: With certain bridging bidentate ligands, four-coordinate complexes can be formed. For instance, with bis{2-(N,N,N'N'-tetraethyldiaminophosphano) imidazol-1-yl} methane (B114726) P,P'-dioxide, a 1D-coordination polymer is formed where each mercury atom is bound by two oxygen atoms from bridging ligands, resulting in a four-coordinate environment around a linear C-Hg-C spine. mdpi.commonash.edu
Bridging Dinuclear Complexes: Ligands like bis(diphenylphosphano)methane P,P'-dioxide can act as a bridge between two Hg(C₆F₅)₂ units, forming a dinuclear complex where each mercury atom is three-coordinate and T-shaped. mdpi.com
The formation of these adducts demonstrates the ability of fluorine substitution to overcome the characteristic lack of Lewis acidity in diarylmercurials. mdpi.com
Data Tables
Table 1: Coordination Complexes of this compound with Phosphane Oxide Ligands
Data sourced from MDPI (2023). mdpi.com
Table 2: Selected Bond Lengths and Angles in this compound and its Complexes
Data sourced from MDPI (2023) and Journal of Coordination Chemistry (2021). mdpi.comtandfonline.com
Enhancement of Acceptor Properties via Fluorine Substitution
The Lewis acidity of di(aryl)mercury compounds is typically negligible, presenting a significant hurdle in the formation of coordination complexes. However, the introduction of highly electronegative fluorine atoms onto the phenyl rings, as seen in this compound, dramatically enhances its acceptor properties. This strategic fluorine substitution overcomes the inherent lack of Lewis acidity observed in compounds like diphenylmercury. mdpi.com
Early studies demonstrated this enhanced reactivity through the successful synthesis of complexes between this compound and ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,2-bis(diphenylphosphano)ethane (dppe). mdpi.com In stark contrast, attempts to form similar complexes with methylpentafluorophenyl-mercury or pentafluorophenyl(phenyl)-mercury were unsuccessful, highlighting the critical role of the symmetrical and extensive fluorination in activating the mercury center towards nucleophilic attack. mdpi.com The electron-withdrawing nature of the pentafluorophenyl groups is thus a key factor in inducing Lewis acidity at the mercury atom, making it a viable acceptor for a range of donor molecules.
Complexation with σ-Donor Ligands
Building on its enhanced acceptor capabilities, this compound has been shown to form stable complexes with a variety of σ-donor ligands. Notable examples include its reactions with bulky, potentially chelating bis(phosphane oxide) ligands. mdpi.com Specifically, complexation with bis(diphenylphosphano)methane P,P'-dioxide, bis{2-(N,N,N',N'-tetraethyldiaminophosphano)imidazol-1-yl}methane P,P'-dioxide, and bis(2-diphenylphosphanophenyl)ether P,P'-dioxide has been documented, leading to the formation of crystalline σ-donor adducts. mdpi.com
Beyond these, the interaction of this compound with halide ions (Cl⁻, Br⁻, I⁻) has been shown to produce anionic complexes of the type [Hg(C₆F₅)₂X]⁻, which can be crystallized with bulky cations. researchgate.net The ability of this compound to interact with a diverse set of σ-donors, from neutral phosphane oxides to anionic halides, underscores its versatility as a Lewis acidic building block in coordination chemistry.
Coordination Modes and Stoichiometry in σ-Donor Adducts
The coordination chemistry of this compound with σ-donor ligands is characterized by a variety of coordination modes and stoichiometries, leading to diverse molecular architectures.
In its reaction with bis(diphenylphosphano)methane P,P'-dioxide, a 1:2 mole ratio of ligand to mercurial results in a dimeric complex, [{Hg(C₆F₅)₂}₂{Ph₂P(O)}₂CH₂}], where the ligand acts as a bridge between two mercury centers. mdpi.com Interestingly, even a 1:1 molar ratio yields the same 2:1 complex, indicating a strong preference for this bridging coordination mode. mdpi.com The mercury atoms in this complex adopt a distorted T-shaped geometry. mdpi.com
A different coordination behavior is observed with bis{2-(N,N,N',N'-tetraethyldiaminophosphano)imidazol-1-yl}methane P,P'-dioxide. This ligand acts as a bridging bidentate O,O'-donor, linking adjacent four-coordinate mercury atoms to form a one-dimensional coordination polymer. mdpi.commonash.edu In this structure, the C-Hg-C moiety remains nearly linear. mdpi.com
In contrast, bis(2-diphenylphosphanophenyl)ether P,P'-dioxide coordinates to this compound in a monodentate fashion. This results in a monomeric, T-shaped three-coordinate complex, [Hg(C₆F₅)₂{2-PPh₂(O)C₆H₄}₂O]. mdpi.commonash.edu
The reaction with bis(diphenylarsino)methane affords a 2:1 adduct, where the diarsine ligand bridges two T-shaped mercury atoms. rsc.org The stoichiometry and coordination modes are thus highly dependent on the nature of the σ-donor ligand.
| Ligand | Stoichiometry (Ligand:Hg) | Coordination Mode | Resulting Structure | Mercury Coordination Geometry |
| bis(diphenylphosphano)methane P,P'-dioxide | 1:2 | Bridging Bidentate | Dimer | T-shaped |
| bis{2-(N,N,N',N'-tetraethyldiaminophosphano)imidazol-1-yl}methane P,P'-dioxide | 1:1 | Bridging Bidentate (O,O') | 1D Polymer | Four-coordinate |
| bis(2-diphenylphosphanophenyl)ether P,P'-dioxide | 1:1 | Monodentate | Monomer | T-shaped |
| bis(diphenylarsino)methane | 1:2 | Bridging | Dimer | T-shaped |
Supramolecular Interactions in Coordination Complexes
The crystal structures of this compound coordination complexes are often stabilized by a network of supramolecular interactions. These non-covalent forces play a crucial role in the assembly of the final solid-state architecture.
For instance, in the dimeric complex with bis(diphenylphosphano)methane P,P'-dioxide, C-H···F-C bonds and displaced π···π interactions, along with intermolecular C···F contacts, are observed. mdpi.com
The one-dimensional coordination polymer formed with bis{2-(N,N,N',N'-tetraethyldiaminophosphano)imidazol-1-yl}methane P,P'-dioxide exhibits C-H···N-C, C-H···F-C, C-H···C, and C-H···N interactions, in addition to intermolecular F-C···C and H···H contacts. The C-H···F-C interactions in this structure are in the range of 2.373–2.438 Å, which is considered significant. mdpi.com
| Complex | Supramolecular Interactions |
| [{Hg(C₆F₅)₂}₂{Ph₂P(O)}₂CH₂] | C-H···F-C, displaced π···π, C···F |
| [Hg(C₆F₅)₂{2-PO(NEt₂)₂C₃N₂H₂}₂CH₂]n | C-H···N-C, C-H···F-C, C-H···C, C-H···N, F-C···C, H···H |
| [Hg(C₆F₅)₂{2-PPh₂(O)C₆H₄}₂O] | C-H···F-H, C-H···C-H, C-H···N, F-C···C, H···H |
| [Hg(C₆F₄(OR))₂] | Hg···O bonding |
Interactions with Transition Metal Complexes
The utility of this compound extends to its interactions with transition metal species, leading to the formation of heterometallic complexes. While detailed structural information on many of these systems is still emerging, some key interactions have been identified.
Complexes involving metallophilic interactions, such as those between Au(I) and Hg(II), are known. mdpi.com Additionally, π-donor complexes have been formed with transition metal Schiff base derivatives. mdpi.comresearchgate.net The interaction of mercury(II) compounds with transition metals in low oxidation states, particularly metal carbonyls, has been a subject of study, often involving direct reaction between the metal precursor and the mercury compound. nih.gov In some organomercury-bridged diphosphine complexes, short metal-mercury interactions have been observed. nih.gov These interactions demonstrate the potential of this compound to act as a building block in the construction of more complex, multi-metallic assemblies.
Structural Characterization and Isomerism
Molecular Geometry and Stereochemistry
The geometry around the central mercury atom and the spatial arrangement of the pentafluorophenyl groups are key to understanding the compound's reactivity and solid-state behaviour.
In its uncomplexed form, bis(pentafluorophenyl)mercury exhibits a nearly linear C-Hg-C arrangement. This linearity is a characteristic feature of diorganomercury compounds, arising from the sp hybridization of the mercury atom. However, crystallographic studies have identified slight deviations from perfect linearity, which are influenced by the specific polymorphic form of the compound. For instance, the original, long-known rotamer (1a) has a C-Hg-C angle of 179.1(5)°, while a newer, distinct rotamer (1b) displays a slightly more bent angle of 177.10(11)°. mdpi.comtandfonline.comresearchgate.net
The two pentafluorophenyl rings in this compound are not fixed in a single orientation but can rotate relative to each other. This rotation leads to the existence of conformational isomers, or rotamers. The dihedral angle between the two aryl rings is a defining feature of these rotamers. In the crystalline state, two distinct rotamers have been characterized:
Rotamer 1a : The originally identified form, known for over 50 years, where the pentafluorophenyl rings are rotated by 58.0(2)° with respect to each other. tandfonline.comresearchgate.nettandfonline.com
Rotamer 1b : A newer polymorph where the rings are rotated by a larger angle of 74.6(1)°. tandfonline.comresearchgate.nettandfonline.com
Theoretical calculations indicate that the energy barrier for the rotation of these rings is very low, suggesting that rotation can occur freely in solution. tandfonline.com The specific conformation adopted in the solid state is likely influenced by crystal packing forces, including π-stacking and C-F···π interactions. tandfonline.com
While this compound itself does not possess strong Lewis acidic character, the electron-withdrawing nature of the fluorine atoms enhances the acceptor properties of the mercury center compared to non-fluorinated analogues like diphenylmercury. mdpi.com This allows it to form complexes with various donor ligands.
The coordination of ligands to the mercury atom directly impacts the molecular geometry. When this compound interacts with ligands such as di(phosphane oxides) or bis(diphenylarsino)methane, the coordination geometry around the mercury atom changes significantly. mdpi.comrsc.org The incoming ligand forces a distortion of the linear C-Hg-C arrangement, resulting in a T-shaped three-coordinate geometry at the mercury center. mdpi.comrsc.orgresearchgate.netmonash.edu In these adducts, the C-Hg-C angle is reduced from nearly 180° to values such as 175.06(9)° in a complex with {Ph₂P(O)}₂CH₂ or 173 ± 4° in an adduct with bis(diphenylarsino)methane. mdpi.comrsc.org The Hg-C bond lengths, however, are not significantly affected by this coordination. mdpi.com The mode of coordination can vary, with some ligands acting as single bridging units between two mercury centers, others forming one-dimensional coordination polymers, and some coordinating in a simple monodentate fashion. mdpi.commonash.edu
Polymorphism and Rotameric Isomers
This compound is known to exist as at least two distinct crystalline polymorphs, which are also classified as rotameric isomers due to the different rotational angles of the C₆F₅ rings. tandfonline.comtandfonline.com
For many years, only one crystalline form of this compound was known (designated 1a). tandfonline.com A second polymorph (1b) was later discovered and characterized. tandfonline.comresearchgate.net The two forms are distinguishable by their crystal habits, with 1a forming colorless needles and 1b forming colorless blocks. researchgate.net
Both polymorphs have been characterized by single-crystal X-ray diffraction. The new isomer, 1b, crystallizes in the monoclinic space group P2₁/n. tandfonline.comresearchgate.nettandfonline.com Key structural parameters for the two rotamers are summarized in the table below.
| Parameter | Rotamer 1a | Rotamer 1b |
| C-Hg-C Angle | 179.1(5)° | 177.10(11)° |
| Pentafluorophenyl Ring Rotation Angle | 58.0(2)° | 74.6(1)° |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c (implied) | P2₁/n |
| Hg-C Bond Lengths (Å) | 2.076(11), 2.066(11) | 2.064(3), 2.065(3) |
Table 1: Comparison of structural parameters for the two rotameric isomers of this compound. Data sourced from mdpi.comtandfonline.comresearchgate.net.
The two polymorphic forms can be interconverted under specific laboratory conditions. The transformation of the established form 1a into the newer form 1b can be achieved through several methods:
Suspending crystals of 1a in a saturated n-hexane solution for an extended period. tandfonline.comresearchgate.netmonash.edu
Crystallization from chloroform. tandfonline.comresearchgate.nettandfonline.com
Crystallization from a chloroform/n-hexane (1:1) mixture at -20 °C. tandfonline.comresearchgate.net
Seeding a solution with a crystal of 1b. tandfonline.comresearchgate.net
The choice of solvent is crucial in driving the formation of the new rotamer 1b, highlighting the role of thermodynamic factors and intermolecular interactions during the crystallization process. tandfonline.com
Advanced Spectroscopic and Diffraction Studies
The precise architecture of this compound in the solid state has been a subject of detailed investigation, employing sophisticated analytical methods to determine its structural parameters and isomeric forms.
Solid-State Nuclear Magnetic Resonance (SSNMR) Analysis
While nuclear magnetic resonance (NMR) spectroscopy is a fundamental technique for the characterization of organometallic compounds, dedicated solid-state NMR (SSNMR) studies on pure this compound are not extensively reported in the reviewed scientific literature. Solution-state NMR, particularly ¹⁹F NMR, is commonly used to characterize reaction products and complexes derived from this compound. mdpi.com For example, the ¹⁹F{¹H} NMR spectra of its complexes are noted to be very similar to the parent reactant in solution. mdpi.com Given that fluorine is a highly sensitive nucleus for NMR, ¹⁹F SSNMR could provide significant insights into the molecular packing, polymorphism, and local environment of the fluorine atoms in the solid state. nih.gov The absence of detailed public reports on the SSNMR analysis of this compound indicates a potential area for future research.
X-ray Crystallography Studies of Bond Angles and Lengths
X-ray crystallography has been instrumental in defining the molecular geometry of this compound. These studies have revealed the existence of at least two polymorphic forms, which are rotational isomers (rotamers).
For over five decades, a single crystalline form of this compound, designated as 1a , was known. However, a newer polymorph, 1b , was discovered, which can be obtained by suspending crystals of 1a in a saturated n-hexane solution for an extended period or by crystallization from specific solvent systems. rsc.org
In both polymorphs, the mercury atom is coordinated to two pentafluorophenyl rings, resulting in a nearly linear C-Hg-C arrangement. This linearity is a characteristic feature of diorganomercury compounds. researchgate.net The key difference between the two rotamers lies in the relative orientation of the two pentafluorophenyl rings.
In polymorph 1b , the C-Hg-C angle is 177.10(11)°. rsc.org The Hg-C bond lengths are 2.064(3) Å and 2.065(3) Å. rsc.org The pentafluorophenyl rings in this form are rotated 74.6(1)° relative to each other. rsc.org In the older polymorph 1a , the C-Hg-C angle is slightly wider at 179.1(5)°, with Hg-C bond lengths of 2.076(11) Å and 2.066(11) Å, and the rings exhibit a rotation angle of 58.0(2)°. rsc.orgresearchgate.net
When this compound acts as a Lewis acid and forms complexes with other ligands, such as phosphane oxides, these structural parameters can be slightly altered. For instance, in a dimercury complex with a bridging bis(diphenylphosphano)methane P,P'-dioxide ligand, the C-Hg-C angle is reduced to 175.06(9)° due to the coordination of oxygen to the mercury atom. researchgate.net Despite this angular distortion, the Hg-C bond lengths remain largely unaffected. researchgate.net
| Parameter | Polymorph 1a | Polymorph 1b | Dimercury Complex (1Hg) |
| C-Hg-C Bond Angle (°) | 179.1(5) | 177.10(11) | 175.06(9) |
| Hg-C Bond Lengths (Å) | 2.076(11), 2.066(11) | 2.064(3), 2.065(3) | 2.063(2), 2.071(2) |
| Ring-Ring Rotation Angle (°) | 58.0(2) | 74.6(1) | - |
Supramolecular Architecture
The arrangement of this compound molecules in the crystal lattice is governed by a series of non-covalent interactions, leading to a defined supramolecular architecture.
Non-Covalent Interactions in Crystal Lattices
The dominant non-covalent forces in the crystal structure of this compound are π-π stacking interactions between the electron-deficient pentafluorophenyl rings of adjacent molecules. These interactions are crucial in stabilizing the crystal packing.
In the polymorph 1b , the molecules form supramolecular chains connected by intermolecular π-π stacking. rsc.org The distances between the centroids of the aromatic rings (Cg···Cg) are 3.445(3) Å and 3.497(2) Å, which are indicative of significant stacking interactions. rsc.org Similar interactions are observed in the crystal structure of the related compound bis(pentafluorophenyl)zinc, highlighting the importance of this motif in perfluorinated aromatic compounds. researchgate.net
Furthermore, this compound's strong Lewis acidity, a consequence of the electron-withdrawing nature of the C₆F₅ groups, allows it to participate in various other non-covalent interactions. nih.gov It can form adducts with Lewis bases, where interactions between the mercury center and donor atoms (like oxygen or nitrogen) define the supramolecular assembly. For example, it forms complexes with phosphane oxides where Hg-O bonds, though long, are within the sum of the van der Waals radii, indicating a tangible interaction. researchgate.net It also interacts with other metal complexes, such as Ni(salen), where arene-fluoroarene and other weak interactions dictate the formation of the supramolecular adducts. nih.gov These varied interactions underscore the versatility of this compound as a building block in supramolecular chemistry. nih.gov
Theoretical and Computational Investigations
Conformational Analysis and Rotational Barriers
The arrangement of the two pentafluorophenyl rings relative to each other in bis(pentafluorophenyl)mercury is a key determinant of its solid-state packing and potential interactions in solution. Computational studies have been instrumental in understanding the dynamics of this arrangement.
Computational Studies on Rotameric Interconversion
For many years, this compound was known to exist in a single crystalline form. However, recent research has revealed the existence of at least two polymorphic forms, which are essentially rotameric isomers. researchgate.net In the originally characterized form, the dihedral angle between the two pentafluorophenyl rings is approximately 58.0(2)°. researchgate.net A newer polymorph, discovered through serendipitous crystallization, exhibits a significantly different rotation angle of 74.6(1)°. researchgate.net
Theoretical calculations have been performed to understand the energetic landscape of the interconversion between these rotamers. These studies have indicated that the energy barrier to rotation of the pentafluorophenyl rings around the C-Hg-C axis is low. researchgate.net This low barrier suggests that the molecule is conformationally flexible in solution, and that the observed solid-state structures are likely influenced by crystal packing forces rather than a strong intrinsic preference for a particular conformation. The ability to isolate and characterize distinct rotamers is a testament to the subtle interplay of intramolecular and intermolecular forces.
Table 1: Comparison of Structural Parameters of this compound Rotamers
| Parameter | Original Polymorph (1a) | New Polymorph (1b) |
| C-Hg-C Angle (°) | ~180 | 177.10(11) |
| C₆F₅ Ring Rotation Angle (°) | 58.0(2) | 74.6(1) |
| Hg-C Bond Length (Å) | Not specified in abstract | 2.064(3), 2.065(3) |
Data sourced from a study on a rotameric isomer of this compound. researchgate.net
Electronic Structure and Bonding Analysis
The electronic nature of the C-Hg bond and the influence of the electron-withdrawing pentafluorophenyl groups are central to the chemistry of this compound. Computational chemistry provides powerful tools to dissect these features.
Molecular Orbital (MO) Studies of Complexes
The Lewis acidity of diorganomercury compounds is generally weak. However, the presence of the highly electronegative fluorine atoms in this compound enhances the acceptor properties of the mercury center, allowing it to form complexes with various donor ligands. mdpi.com Molecular orbital studies, often in conjunction with structural analyses, have shed light on the nature of the bonding in these complexes.
The stereochemistry of the mercury atom in these complexes is often explained by invoking sp hybridization. mdpi.com The two strong, covalent C-Hg bonds are formed from sp hybrid orbitals on the mercury atom, resulting in a nearly linear C-Hg-C arrangement. The remaining p orbitals on the mercury atom are then available to act as weaker acceptor orbitals for incoming ligands. mdpi.com
For instance, in complexes with phosphane oxide ligands, the coordination of the oxygen atom to the mercury center leads to a distortion of the C-Hg-C angle from the ideal 180°. mdpi.com The extent of this distortion and the length of the newly formed Hg-O bond provide insights into the strength of the donor-acceptor interaction. The formation of these complexes can be viewed as the population of the unoccupied p orbitals of the mercury atom by the lone pair electrons of the donor atom.
Table 2: Coordination Geometry in a this compound-Phosphane Oxide Complex
| Complex | Coordination Geometry at Hg | C-Hg-C Angle (°) | Hg-O Bond Lengths (Å) |
| [{Hg(C₆F₅)₂}₂{Ph₂P(O)}₂CH₂] | Distorted T-shape | 175.06(9) | Not specified in abstract |
| [Hg(C₆F₅)₂{2-PO(NEt₂)₂C₃N₂H₂}₂CH₂]n | Four-coordinate | Linear | 2.966(3), 2.979(4) |
| [Hg(C₆F₅)₂{2-PPh₂(O)C₆H₄}₂O] | T-shaped | Not specified in abstract | Not specified in abstract |
Data for selected this compound complexes with di(phosphane oxide) ligands. mdpi.comresearchgate.netmonash.edu
Density Functional Theory (DFT) Applications in Mechanistic Elucidation
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organometallic reactions. While detailed DFT studies on the reaction mechanisms of this compound are not extensively documented in the readily available literature, its well-established role as a transmetalation agent, particularly in lanthanoid chemistry, points to a rich area for computational exploration.
This compound is a key reagent in the synthesis of a wide range of organolanthanoid complexes through a process known as redox transmetalation-ligand exchange. In this one-pot reaction, the elemental lanthanoid reacts with this compound in a donor solvent, followed by the addition of a protic reagent. This versatile method allows for the synthesis of lanthanoid-cyclopentadienyl, -aryloxo, and -organoamido complexes.
The initial step of this process is a redox transmetalation, where the lanthanoid metal is oxidized and transfers electrons to the mercury compound, leading to the formation of a highly reactive organolanthanoid intermediate and elemental mercury. The subsequent addition of a protic ligand leads to the final product.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Bis(pentafluorophenyl)mercury while ensuring safety and purity?
- Methodological Answer : Synthesis typically involves reacting mercury(II) salts with pentafluorophenyl ligands under inert conditions. Key steps include:
- Precursor Preparation : Use anhydrous HgCl₂ and Li(C₆F₅) in THF at -78°C to avoid side reactions.
- Safety Protocols : Employ fume hoods and personal protective equipment (PPE) due to mercury’s toxicity and potential carcinogenicity (IARC Category 2B) .
- Purification : Recrystallization from toluene/hexane mixtures ensures purity. Characterize via ¹⁹F NMR (δ ~ -118 ppm for para-F) and X-ray crystallography to confirm structure .
Q. How can researchers characterize the electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- Spectroscopy : ¹⁹⁹Hg NMR (chemical shifts ~2500 ppm) and UV-Vis (λmax ~280 nm for Hg–C transitions).
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) to analyze bond polarization and ligand effects .
- X-ray Diffraction : Resolve Hg–C bond lengths (~2.05 Å) and confirm trigonal-planar geometry .
Advanced Research Questions
Q. What experimental designs are optimal for studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Apply factorial design to isolate variables:
- Factors : Catalyst loading (0.1–1 mol%), solvent polarity (toluene vs. DMF), and temperature (25–80°C).
- Response Variables : Yield (%) and byproduct formation (monitored via GC-MS).
- Theoretical Framework : Link results to organometallic reaction mechanisms (e.g., oxidative addition/reductive elimination) using kinetic isotope effects or Hammett plots .
Q. How can conflicting data on the environmental persistence of this compound be systematically resolved?
- Methodological Answer : Conduct a meta-analysis using the FINER criteria (Feasible, Novel, Ethical, Relevant):
- Data Collection : Aggregate studies on hydrolysis rates (e.g., t₁/₂ in water at pH 5–9).
- Contradiction Analysis : Compare methodologies (e.g., GC vs. ICP-MS detection limits) and environmental matrices (soil vs. aquatic systems).
- Gaps Identified : Limited ecotoxicity data (e.g., no LC₅₀ for aquatic organisms) .
Data Contradiction and Theoretical Frameworks
Q. How should researchers address discrepancies in reported carcinogenicity risks of this compound?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome):
- Population : Lab animals (rats/mice) vs. in vitro human cell lines.
- Intervention : Dose ranges (0.1–10 mg/kg) and exposure duration.
- Comparison : Contrast IARC (possible carcinogen) and NTP (inconclusive) classifications .
- Table :
| Agency | Classification | Data Basis |
|---|---|---|
| IARC | Group 2B (Possible) | Limited animal evidence |
| NTP | Not listed | Insufficient data |
Q. What computational strategies enhance mechanistic understanding of this compound’s ligand-exchange behavior?
- Methodological Answer : Integrate AI-driven molecular dynamics (MD) simulations:
- Parameterization : Train models on Hg–C bond dissociation energies (BDEs) from experimental data.
- Validation : Compare simulated reaction pathways (e.g., ligand substitution with S-donors) to EXAFS or Raman spectra .
- Outcome : Predict stability under redox conditions (e.g., Hg²⁺ → Hg⁰ reduction potentials).
Methodological Gaps and Future Directions
Q. What are the unresolved challenges in quantifying this compound’s bioaccumulation potential?
- Methodological Answer : Design longitudinal studies using isotopic tracing (²⁰²Hg):
- Sampling : Analyze biota (e.g., fish liver) and abiotic matrices (sediment) over 6–12 months.
- Analytical Tools : Employ ICP-MS with collision/reaction cells to mitigate polyatomic interferences.
- Theoretical Link : Apply fugacity models to predict partitioning coefficients (log Kₒw) .
Q. How can AI optimize the design of mercury-selective sensors using this compound derivatives?
- Methodological Answer : Implement automated high-throughput screening:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
